molecular formula C20H20N2O4 B14884754 N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14884754
M. Wt: 352.4 g/mol
InChI Key: IVLBMWWDIRVSPZ-CMDGGOBGSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-styryl-4,5-dihydroisoxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroisoxazole ring fused with a styryl group and a dimethoxyphenyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-3-styryl-4,5-dihydroisoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.

    Introduction of the Styryl Group: The styryl group can be introduced via a reaction, which involves the coupling of a styryl boronic acid with a halogenated dihydroisoxazole intermediate.

    Attachment of the Dimethoxyphenyl Moiety: This step can be accomplished through a nucleophilic substitution reaction, where a dimethoxyphenyl amine reacts with a carboxylic acid derivative of the dihydroisoxazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-3-styryl-4,5-dihydroisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the styryl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated styryl groups.

    Substitution: Substituted derivatives with various functional groups on the dimethoxyphenyl ring.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-3-styryl-4,5-dihydroisoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-3-styryl-4,5-dihydroisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-3-styryl-4,5-dihydroisoxazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-(2,5-Dimethoxyphenyl)-3-styryl-4,5-dihydroisoxazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-24-16-10-11-18(25-2)17(13-16)21-20(23)19-12-15(22-26-19)9-8-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3,(H,21,23)/b9-8+

InChI Key

IVLBMWWDIRVSPZ-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=NO2)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=NO2)C=CC3=CC=CC=C3

Origin of Product

United States

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